

Solid-phase peptide synthesis (SPPS) using 3-acetyl-L-tyrosine

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Compound of Interest

Compound Name: 3-Acetyl-L-tyrosine Hydrochloride

CAS No.: 32404-28-7

Cat. No.: B130444

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Application Note: Solid-Phase Peptide Synthesis (SPPS) using 3-Acetyl-L-Tyrosine

Executive Summary

3-Acetyl-L-tyrosine (3-Ac-Tyr) is a non-canonical amino acid derivative that introduces a chemically versatile ketone moiety directly onto the phenolic ring of tyrosine. Unlike N-terminal acetylation, which merely caps the peptide, the incorporation of 3-Ac-Tyr provides a unique bioorthogonal handle within the peptide sequence.

This application note details the protocol for incorporating 3-Ac-Tyr using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). It addresses the specific challenges of this residue—steric hindrance, phenolic acidity, and ketone stability—and outlines a validated workflow for subsequent chemoselective ligation (e.g., oxime or hydrazone formation).

Chemical Basis & Strategic Utility

The utility of 3-Ac-Tyr stems from its structure: an acetyl group at the ortho (3-) position of the phenol ring.

- **Bioorthogonal Reactivity:** The ketone group allows for site-specific labeling with hydrazine or alkoxyamine derivatives (forming hydrazones or oximes) under mild, aqueous conditions compatible with biological systems.
- **Structural Probe:** The acetyl group acts as an electron-withdrawing group (EWG), significantly lowering the

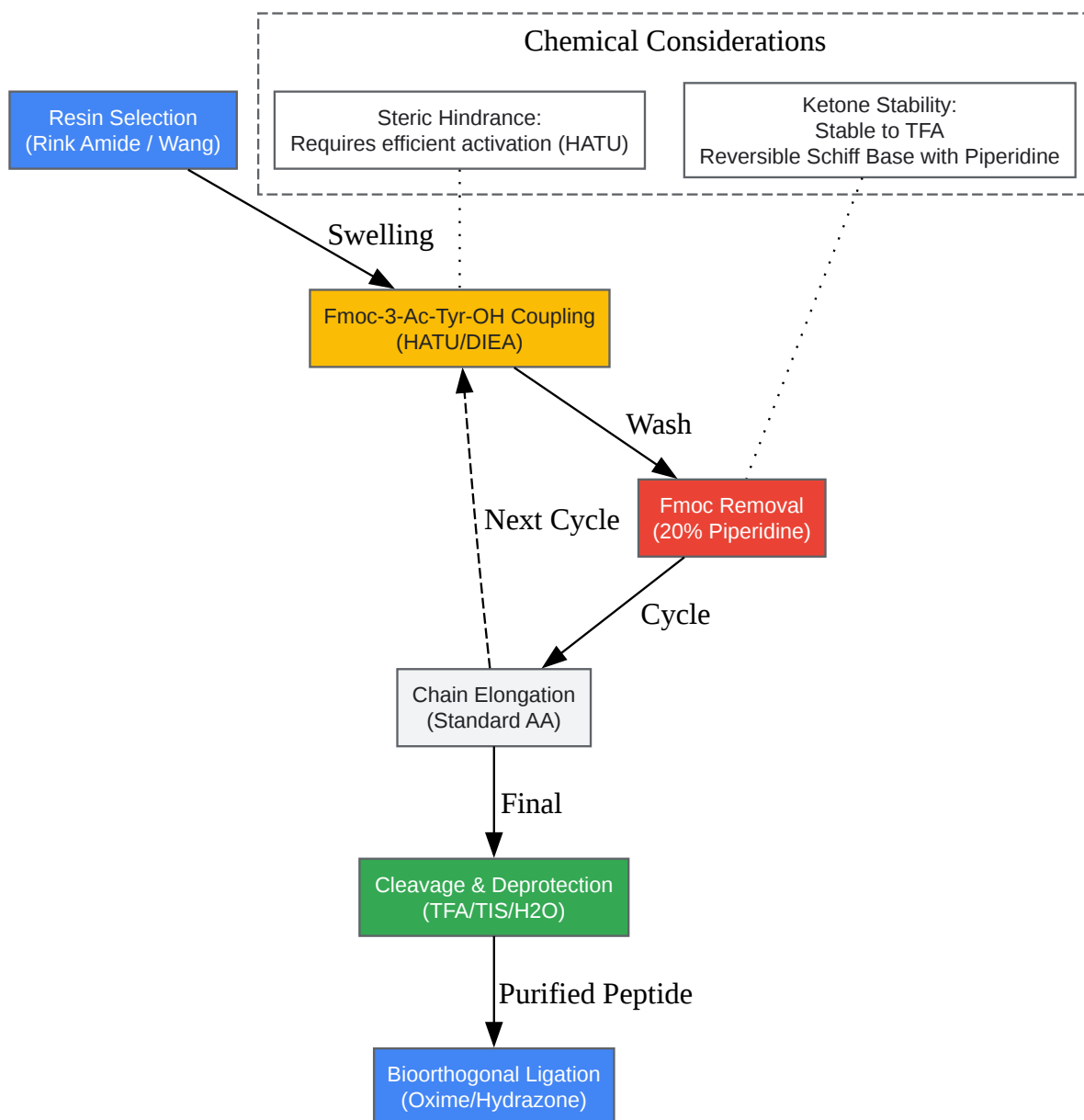
of the phenolic hydroxyl (from ~10 to ~7-8). This makes 3-Ac-Tyr a useful probe for studying proton transfer mechanisms or metal chelation.
- **Fluorescence Quenching:** The modification alters the electronic properties of the ring, often quenching intrinsic tyrosine fluorescence, which can be used in FRET assays when paired with a donor.

Mechanism of Action: The Intramolecular H-Bond

A critical feature for the synthetic chemist is the intramolecular hydrogen bond between the phenolic hydroxyl and the acetyl carbonyl oxygen. This interaction stabilizes the molecule and reduces the nucleophilicity of the phenol oxygen, often allowing the use of side-chain unprotected Fmoc-3-Ac-Tyr-OH in SPPS without significant esterification side reactions.

Experimental Workflow

The following workflow visualizes the integration of 3-Ac-Tyr into a standard SPPS cycle and its downstream application in bioconjugation.



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Caption: Workflow for Fmoc-SPPS incorporation of 3-Ac-Tyr and subsequent bioorthogonal ligation logic.

Detailed Protocols

Materials & Reagents

- Building Block: Fmoc-3-acetyl-L-tyrosine (CAS: 726181-70-0 or similar). Note: Often supplied without O-tBu protection due to reduced nucleophilicity.
- Coupling Agents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is preferred over DIC/HOBt due to the steric bulk of the acetyl group.
- Resin: Rink Amide MBHA (for C-term amides) or Wang Resin (for C-term acids).
- Cleavage Cocktail: TFA (Trifluoroacetic acid), TIS (Triisopropylsilane),
• Avoid EDT (Ethanedithiol) as thiols can react with ketones to form hemithioacetals (though reversible, it complicates purification).

Synthesis Protocol (0.1 mmol scale)

Step 1: Resin Preparation

- Swell 0.1 mmol of Rink Amide resin in DMF for 20 minutes.
- Drain and perform initial Fmoc deprotection (20% Piperidine in DMF, 2 x 5 min).

Step 2: Coupling of Fmoc-3-Ac-Tyr-OH Rationale: The acetyl group at the 3-position creates steric hindrance. Standard coupling times should be extended.

- Dissolve Fmoc-3-Ac-Tyr-OH (0.4 mmol, 4 eq) and HATU (0.38 mmol, 3.8 eq) in minimal DMF.
- Add DIEA (0.8 mmol, 8 eq) to activate the amino acid.
- Add the solution immediately to the resin.
- Incubate: Shake at room temperature for 60–90 minutes (vs. standard 45 min).
- Wash: DMF (3 x 1 min), DCM (3 x 1 min).
- Kaiser Test: Verify coupling completion. If blue (incomplete), recouple using fresh reagents.

Step 3: Fmoc Deprotection (Critical Note) Mechanism: Primary amines (piperidine) can form Schiff bases (imines) with ketones. However, this reaction is reversible.

- Treat resin with 20% Piperidine in DMF (1 x 5 min, 1 x 10 min).
- Wash extensively with DMF to drive the equilibrium back to the ketone and remove amine traces.
- Proceed immediately to the next coupling.

Step 4: Cleavage & Global Deprotection

- Wash resin with DCM and dry under nitrogen.
- Prepare Cocktail: 95% TFA / 2.5% TIS / 2.5%
.
- Incubate resin for 2–3 hours.
- Precipitate peptide in cold diethyl ether.
- Centrifuge, decant, and lyophilize.

Post-Synthetic Ligation (Oxime Ligation)

Objective: Labeling the peptide with a hydroxylamine-functionalized fluorophore or tag.

- Dissolve the purified peptide (1 mM) in 0.1 M Ammonium Acetate buffer (pH 4.5). Note: Acidic pH catalyzes oxime formation.
- Add the Aminoxy-functionalized tag (e.g., Aminoxy-PEG-Biotin) (1.5 – 2.0 eq).
- Incubate at 37°C for 4–16 hours.
- Monitor by HPLC. The product will shift due to the added mass and change in polarity.
- Purify by preparative HPLC.

Data Analysis & Quality Control

Quantitative Parameters

Parameter	Specification / Expected Outcome	Notes
Coupling Efficiency	>98% (Kaiser Test Negative)	Steric hindrance requires HATU/DIEA.
Mass Shift (MS)	+42.0 Da vs. Native Tyrosine	Identifying the acetyl group.
HPLC Retention	Shifts later (more hydrophobic) than Tyr	Acetyl group increases hydrophobicity.
Ligation Efficiency	>90% conversion at pH 4.5	Ketone is highly reactive to aminoxy groups.

Troubleshooting Guide

- Problem: Low coupling yield of 3-Ac-Tyr.
 - Solution: Double couple (2 x 1 hr) or switch to HOAt/HATU if using HOBt.
- Problem: "Missing" ketone peak in Mass Spec (M-18 observed).
 - Solution: This may indicate Schiff base formation that dehydrated. Ensure cleavage cocktail contains water and allow sufficient time for hydrolysis.
- Problem: Side-chain acylation (ester formation on the phenol).
 - Solution: While rare due to the H-bond, if observed, treat the resin with 20% piperidine containing 5% hydrazine before cleavage to cleave esters, or use 3-Ac-Tyr(tBu) if available.

References

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- Chem-Impex. "Fmoc-3-chloro-L-tyrosine and derivatives in SPPS." (Analogous chemistry reference).

Disclaimer: This protocol is intended for research use only. Always consult Safety Data Sheets (SDS) for specific chemical handling requirements.

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Sources

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